2-(4-Nitrophenyl)-2-oxoethyl 2-(phenylamino)benzoate
Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 2-(phenylamino)benzoate is an organic compound that features a nitrophenyl group, an oxoethyl group, and a phenylamino benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-(phenylamino)benzoate typically involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form 2-(4-nitrophenyl)-2-oxoethyl acetate. This intermediate is then reacted with 2-aminobenzoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 2-(phenylamino)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylamino group can undergo electrophilic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-(4-Aminophenyl)-2-oxoethyl 2-(phenylamino)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 2-(4-Nitrophenyl)-2-oxoethyl alcohol and 2-(phenylamino)benzoic acid.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 2-(phenylamino)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions under physiological conditions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-(phenylamino)benzoate involves its interaction with specific molecular targets and pathways. For instance, the compound’s nitrophenyl group can undergo reduction to form an aminophenyl group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)benzofuran: A chromophore used for two-photon uncaging studies.
4-Nitrophenyl 4-(trifluoromethyl)benzoate: Used in chemical synthesis and as a reagent in organic chemistry.
2-(4-Nitrophenyl)ethylamine hydrochloride: Utilized in the synthesis of complex organic molecules and as a precursor in pharmaceutical research.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 2-(phenylamino)benzoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-anilinobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c24-20(15-10-12-17(13-11-15)23(26)27)14-28-21(25)18-8-4-5-9-19(18)22-16-6-2-1-3-7-16/h1-13,22H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMDFSKXIWFLTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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